1-Ethyl-3-methylimidazolium bromide

Catalog No.
S610712
CAS No.
65039-08-9
M.F
C6H11BrN2
M. Wt
191.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-3-methylimidazolium bromide

CAS Number

65039-08-9

Product Name

1-Ethyl-3-methylimidazolium bromide

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;bromide

Molecular Formula

C6H11BrN2

Molecular Weight

191.07 g/mol

InChI

InChI=1S/C6H11N2.BrH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

GWQYPLXGJIXMMV-UHFFFAOYSA-M

SMILES

CCN1C=C[N+](=C1)C.[Br-]

Synonyms

1-ethyl-3-methylimidazolium bromide

Canonical SMILES

CCN1C=C[N+](=C1)C.[Br-]

Solvent and Reaction Medium

EMBr serves as a solvent and reaction medium for diverse chemical reactions due to its:

  • Thermal stability: EMBr withstands high temperatures, allowing for reactions at elevated temperatures [].
  • Polarity and tunability: EMBr exhibits tunable polarity, enabling researchers to tailor the reaction environment for specific needs [].
  • Solubilizing power: EMBr can dissolve various organic and inorganic compounds, making it useful in diverse reactions [].

For instance, EMBr has been employed as a solvent in the synthesis and crystallization of coordination polymers, facilitating the formation of specific crystal structures [].

Catalyst and Catalyst Precursor

EMBr can act as a catalyst or a precursor for catalyst preparation in specific reactions.

  • Direct catalyst: EMBr itself can act as a catalyst for certain reactions, such as Diels-Alder cycloadditions and carbonyl insertion reactions [].
  • Catalyst precursor: EMBr can be transformed into task-specific ionic liquids (TSILs) by incorporating specific functional groups. These TSILs then act as efficient catalysts for various reactions [].

Other Applications

Beyond its role as a solvent, reaction medium, and catalyst, EMBr finds applications in other scientific research areas:

  • Electrochemical studies: EMBr's ionic nature makes it suitable for studying ionic conductivity and electrodeposition processes [].
  • Extraction processes: EMBr can be used for selective extraction of specific components from mixtures, due to its ability to dissolve certain materials selectively [].

1-Ethyl-3-methylimidazolium bromide is an organic salt with the chemical formula C₆H₁₁N₂Br and a molecular weight of 191.07 g/mol. It is classified as an ionic liquid, characterized by its low vapor pressure, thermal stability, and high ionic conductivity. These properties make it a versatile solvent for various organic reactions and applications in materials science and electrochemistry . The compound is commonly used in research and industrial processes due to its unique physicochemical properties.

: The compound has been investigated for its electrochemical properties, particularly in the context of gas sensors where it interacts with electrodes to produce measurable signals .
  • Thermal Decomposition: Studies indicate that upon heating, 1-ethyl-3-methylimidazolium bromide undergoes thermal decomposition, resulting in the evolution of alkyl bromides and alkylimidazoles .
  • Synthesis Reactions: It serves as a medium for synthesizing coordination polymers and other complex molecules, enhancing yields and selectivity in various reactions .
  • The synthesis of 1-ethyl-3-methylimidazolium bromide typically involves the following steps:

    • Preparation of 1-Methylimidazole: This is often obtained through the reaction of imidazole with methyl iodide.
    • Alkylation: The 1-methylimidazole is then reacted with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide.
    • Purification: The product is purified through crystallization or distillation under inert conditions to ensure high purity.

    This synthetic route highlights the straightforward nature of producing this compound, making it accessible for various research applications.

    : It is employed in electrochemical devices, including batteries and sensors, owing to its high ionic conductivity .
  • Material Science: The compound serves as a medium for synthesizing nanomaterials and conducting polymers, enhancing material properties .
  • Extraction Processes: It can be utilized in extraction processes for bioactive compounds from natural sources.
  • Interaction studies involving 1-ethyl-3-methylimidazolium bromide focus on its behavior in various environments:

    • Electrode Interfaces: Research has shown that this ionic liquid can significantly influence electrochemical processes at electrode interfaces, affecting reaction kinetics and stability .
    • Biomolecular Interactions: Preliminary studies suggest that it may alter the behavior of biomolecules, impacting enzyme activity and protein folding dynamics.

    These interactions are crucial for understanding its potential uses in biochemistry and materials science.

    Several compounds share structural similarities with 1-ethyl-3-methylimidazolium bromide. Here are some notable examples:

    Compound NameChemical FormulaUnique Properties
    1-Methyl-3-methylimidazolium bromideC₆H₁₁N₂BrLower viscosity; used mainly in electrochemical systems
    1-Ethyl-3-methylimidazolium chlorideC₆H₁₁N₂ClHigher solubility in water; used in different extraction methods
    1-Hexyl-3-methylimidazolium bromideC₁₁H₁₈N₂BrHigher hydrophobicity; suitable for organic synthesis

    Uniqueness of 1-Ethyl-3-Methylimidazolium Bromide

    What sets 1-ethyl-3-methylimidazolium bromide apart from these similar compounds is its balance between ionic conductivity and thermal stability, making it particularly effective as a solvent in both organic reactions and electrochemical applications. Its relatively low viscosity also enhances its utility in various processes compared to other ionic liquids.

    UNII

    XO254YE73I

    GHS Hazard Statements

    Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    65039-08-9

    Wikipedia

    1-ethyl-3-methylmidazolium bromide

    Dates

    Modify: 2023-08-15

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